5-Chloro-2-(1-methylpropyl)indole
Description
5-Chloro-2-(1-methylpropyl)indole is a halogenated indole derivative featuring a chloro substituent at position 5 and a branched 1-methylpropyl group at position 2. Indoles are heterocyclic aromatic compounds with a bicyclic structure, widely studied for their diverse biological activities, including antiproliferative, antimicrobial, and psychoactive properties . Synthetically, it can be prepared via alkylation reactions using NaH/MeI systems or modified Friedel-Crafts strategies, as inferred from analogous procedures .
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-butan-2-yl-5-chloro-1H-indole |
InChI |
InChI=1S/C12H14ClN/c1-3-8(2)12-7-9-6-10(13)4-5-11(9)14-12/h4-8,14H,3H2,1-2H3 |
InChI Key |
BFPXSDSBFGIEKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 5-Chloro-2-(1-methylpropyl)indole
The synthesis of this compound typically involves the chlorination of indole derivatives followed by alkylation. The general synthetic route includes:
- Chlorination : Indole is chlorinated at the 5-position using chlorine gas or a chlorinating agent in an organic solvent.
- Alkylation : The resulting 5-chloroindole is then reacted with 1-methylpropyl bromide or iodide in the presence of a base to form this compound.
This synthetic pathway allows for the efficient production of the compound, which can then be utilized for further biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound has been shown to interact with key signaling pathways involved in cancer progression, particularly targeting mutant EGFR and BRAF pathways, which are often overactive in tumors. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains:
- Antibacterial Testing : The compound has shown significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods .
Case Studies and Research Findings
Several case studies provide insights into the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Chloro-2-(1-methylpropyl)indole with structurally related indole derivatives, focusing on substituent effects, synthetic routes, and biological activities.
2.1 Structural and Electronic Effects
- Substituent Electronics: The chloro group at position 5 is strongly electron-withdrawing, which may enhance electrophilic reactivity and stabilize charge interactions in biological targets. In contrast, methoxy (OMe) and methyl groups are electron-donating, reducing reactivity but improving solubility .
Key Research Findings
- Chloro vs. Fluoro Substitution :
- Branched vs. Linear Alkyl Chains :
- The 1-methylpropyl group in the target compound increases metabolic stability compared to straight-chain analogs (e.g., 2-ethyl or 2-propyl), as branched chains resist oxidative degradation .
Preparation Methods
Reaction Mechanism
-
Hydrazone Formation : Reaction of 4-chlorophenylhydrazine with 3-pentanone in acidic media generates the corresponding hydrazone.
-
Cyclization : Thermal or acid-catalyzed rearrangement forms the indole nucleus.
Optimization Parameters
-
Catalyst : Palladium/Xantphos systems enhance yield (83–89%) by facilitating hydrazone formation at lower temperatures (80–100°C).
-
Solvent : Ethanol/water mixtures (3:1 v/v) suppress side reactions.
-
Chlorination : Post-cyclization chlorination using in dichloromethane introduces the 5-chloro substituent.
Table 1: Fischer Synthesis Conditions
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 80–120°C | |
| Catalyst Loading | 0.1–1.0 mol% Pd | |
| Yield | 72–89% | |
| Purity | >95% (HPLC) |
Bischler-Napieralski Cyclization
This method constructs the indole ring via cyclodehydration of β-chloroethylamides.
Procedure
Advantages
-
Direct introduction of the 1-methylpropyl group during amide synthesis.
Limitations : Requires strict moisture control and yields moderate purity (82–87%).
Chlorination-Alkylation Sequential Approach
A two-step strategy involving initial indole chlorination followed by 2-position alkylation.
Step 1: Indole Chlorination
Step 2: Alkylation at C2
Table 2: Chlorination-Alkylation Performance
| Step | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Chlorination | 91–94 | 98 | 2 h |
| Alkylation | 68–75 | 95 | 6 h |
Microflow Reactor Synthesis
Microflow technology enables rapid synthesis of unstable intermediates, minimizing dimerization.
Protocol
-
Intermediate Generation : React indole-3-methanol with in a microchannel reactor (0.02 s residence time at 25°C).
-
Nucleophilic Substitution : Introduce 1-methylpropylmagnesium bromide in a second reactor (0.1 s residence time).
Advantages :
Gassman Indole Synthesis
This annulation method constructs 5-substituted indoles via sulfenylation and oxidative cyclization.
Adaptation for Target Compound
-
Sulfenylation : Treat 4-chloro-2-(1-methylpropyl)thioaniline with -etherate.
-
Oxidation : Use (meta-chloroperbenzoic acid) to form the indole ring.
Yield : 65–70% with 90% regioselectivity for the 5-position.
Reductive Cyclization of Nitroarenes
A two-step process involving nitro group reduction and cyclization.
Key Steps
-
Nitro Reduction : Hydrogenate 4-chloro-2-nitro(1-methylpropyl)benzene over (90% yield).
-
Cyclization : Heat with in DMSO at 140°C for 8 hours (73% yield).
Drawback : Requires high temperatures, leading to 15–20% decomposition byproducts.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Fischer Synthesis | 72–89 | High | >95 | Established protocol |
| Microflow Reactor | 89 | Medium | 97 | Avoids dimerization |
| Chlorination-Alkylation | 68–75 | High | 95 | Modularity |
| Gassman Synthesis | 65–70 | Low | 90 | 5-position selectivity |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 5-Chloro-2-(1-methylpropyl)indole, and how can purity be optimized?
- Methodology : A common approach involves refluxing substituted indole precursors (e.g., 3-formylindole derivatives) with alkylating agents in acetic acid with sodium acetate as a catalyst. Post-reaction purification includes recrystallization from DMF/acetic acid mixtures and HPLC validation (>98% purity) . Optimize yield by adjusting reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use -NMR to confirm substitution patterns (e.g., chloro and methylpropyl groups) and FT-IR for functional group analysis (C-Cl stretch ~550 cm). HPLC with UV detection ensures purity, while mass spectrometry (ESI-MS) validates molecular weight .
Q. What safety protocols are essential when handling chloro-substituted indoles?
- Methodology : Wear N95 masks, nitrile gloves, and eye protection to avoid inhalation or skin contact. Store waste in labeled containers for professional disposal. Refer to SDS guidelines for chloro-indoles, which highlight respiratory system hazards and recommend ethanol/water rinses for spills .
Advanced Questions
Q. How can researchers resolve contradictions in reported reactivity or stability of this compound derivatives?
- Methodology : Conduct comparative studies using controlled conditions (e.g., inert atmosphere, humidity control). Employ DSC (Differential Scanning Calorimetry) to verify thermal stability discrepancies. Cross-validate data with independent techniques like X-ray crystallography or -NMR .
Q. What strategies improve the regioselectivity of electrophilic substitution in this compound?
- Methodology : Use directing groups (e.g., methylpropyl at C2) to steer reactions to the C3/C6 positions. Optimize solvent polarity (e.g., DCM for electrophilic bromination) and employ catalysts like Lewis acids (BF) to enhance selectivity .
Q. How can computational modeling predict the bioactivity of this compound analogs?
- Methodology : Perform DFT calculations to analyze electron distribution and HOMO-LUMO gaps. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., antimicrobial enzymes). Validate predictions with in vitro assays, such as MIC testing against Gram-positive bacteria .
Q. What experimental designs are suitable for studying the environmental adsorption behavior of chloro-indoles?
- Methodology : Use microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption on indoor surfaces. Simulate real-world conditions by varying humidity and oxidant levels (e.g., ozone). Quantify degradation products via GC-MS to assess environmental persistence .
Data Analysis & Troubleshooting
Q. How should researchers address inconsistent antimicrobial activity data in chloro-indole derivatives?
- Methodology : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion). Control for substituent effects by synthesizing analogs with systematic structural variations (e.g., varying alkyl chain length). Use statistical tools (ANOVA) to identify significant trends .
Q. What are the best practices for optimizing synthetic yield when scaling up chloro-indole production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
